N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . Thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, modulate the function of various receptors, or interfere with the replication of certain pathogens .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, modulate the signaling pathways of various cells, or interfere with the metabolic pathways of certain pathogens .
Pharmacokinetics
The pharmacokinetics of similar thiazole derivatives have been studied . For instance, some thiazole derivatives have been found to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Thiazole derivatives have been found to exert various effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to induce apoptosis in certain cancer cells, inhibit the growth of certain bacteria, or modulate the function of various immune cells .
Action Environment
The action of similar thiazole derivatives has been found to be influenced by various environmental factors . For instance, the pH of the environment has been found to affect the ionization and hence the absorption of certain thiazole derivatives . Similarly, the presence of certain enzymes in the environment has been found to affect the metabolism and hence the efficacy of certain thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 3-phenylpropanoic acid chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and high-efficiency separation techniques such as crystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)thiazol-2-ylhydrazone: Similar in structure but contains a hydrazone group instead of a propanamide moiety.
N-[4-(4’-chlorophenyl)thiazol-2-yl]thiosemicarbazide: Contains a thiosemicarbazide group and a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(10-9-13-5-2-1-3-6-13)20-18-19-16(12-25-18)14-7-4-8-15(11-14)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPJMYALFLFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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